molecular formula C21H17ClN4O3S B12199076 2-(4-chlorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-(4-chlorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12199076
M. Wt: 440.9 g/mol
InChI Key: JIVYQAHRVMUBGG-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spiroheterocyclic compound characterized by:

  • Spirocyclic core: A cyclohexane ring fused to an isoquinoline moiety via a spiro junction.
  • Key substituents: A phenyl group at the 2'-position, an oxo group at the 1'-position, and a carboxamide group linked to a 3-methylpyridin-2-yl moiety at the 4'-position.

Properties

Molecular Formula

C21H17ClN4O3S

Molecular Weight

440.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C21H17ClN4O3S/c1-12-18(20-25-19(26-29-20)14-5-9-16(28-2)10-6-14)30-21(23-12)24-17(27)11-13-3-7-15(22)8-4-13/h3-10H,11H2,1-2H3,(H,23,24,27)

InChI Key

JIVYQAHRVMUBGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the thiazole ring: This involves the reaction of a thioamide with a haloketone.

    Coupling reactions: The final step involves coupling the oxadiazole and thiazole intermediates with the chlorophenyl and methoxyphenyl groups under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Spiro Systems

Target Compound vs. 1'-Methyl-1-oxo-2-(pyridine-3-yl-methyl)-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic Acid ()
  • Core: The target features a spiro[cyclohexane-isoquinoline] system, while the analog has a spiro[isoquinoline-piperidine] framework.
  • Substituents : The analog replaces the cyclohexane with a piperidine ring and includes a carboxylic acid group instead of a carboxamide.
  • Impact : The cyclohexane in the target may enhance hydrophobicity, whereas the piperidine in the analog could improve solubility via basic nitrogen. The carboxamide in the target may offer better metabolic stability compared to the carboxylic acid .
Target Compound vs. 2'-(2-Methoxyphenyl)-spiro[indene-pyrrolo-isoquinoline]-3'-carbonitrile ()
  • Core: The analog contains a spiro[indene-pyrrolo-isoquinoline] system, differing in ring fusion and heteroatom arrangement.
  • Substituents : A methoxyphenyl group and carbonitrile contrast with the target’s phenyl and carboxamide groups.
  • Impact : The carbonitrile in the analog may confer electrophilic reactivity, while the carboxamide in the target supports hydrogen bonding. The methoxy group in the analog could enhance lipophilicity compared to the target’s methylpyridine .

Functional Group Analysis

Carboxamide Derivatives
  • Target Compound vs. N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () Similarity: Both feature pyridine-linked carboxamides. Difference: The analog’s thiazolidinone ring and bromophenyl group contrast with the target’s spirocyclic core. Impact: The thiazolidinone may confer anti-inflammatory or antimicrobial activity, whereas the spiro system in the target could influence CNS permeability .
Spiroheterocycles with Aromatic Substituents
  • Target Compound vs. 3′-Methyl-2-oxo-1′,5′-diphenyl-spiro[indoline-pyrazolo-pyridine]-6′-carboxylic Acid ()
    • Core : The analog’s spiro[indoline-pyrazolo-pyridine] core differs in heteroatom composition.
    • Substituents : Dual phenyl groups and a carboxylic acid vs. the target’s single phenyl and carboxamide.
    • Impact : The diphenyl arrangement in the analog may enhance π-π stacking, while the carboxylic acid could limit blood-brain barrier penetration compared to the carboxamide .

Physicochemical and Spectroscopic Properties

Property Target Compound 2'-(2-Methoxyphenyl)-spiro[...]-3'-carbonitrile 1'-Methyl-spiro[...]-carboxylic Acid
Melting Point Not reported 162–164°C Not reported
Key IR Absorptions Expected C=O (oxo, carboxamide) ~1650–1750 cm⁻¹ 1745 cm⁻¹ (C=O), 2220 cm⁻¹ (CN) 1700–1750 cm⁻¹ (C=O, carboxylic acid)
1H NMR Features Aromatic protons (~6.5–8.5 ppm), methylpyridine signals Ar-H (δ 6.8–8.2), OCH3 (δ 3.8) Piperidine CH2 (δ 1.5–3.0)

Biological Activity

The compound 2-(4-chlorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H19ClN2O2SC_{20}H_{19}ClN_{2}O_{2}S. Its structure features several key functional groups that contribute to its biological activity:

  • Chlorophenyl Group : Known for enhancing lipophilicity and biological interactions.
  • Methoxyphenyl Group : Often associated with increased anti-cancer properties.
  • Thiazole and Oxadiazole Moieties : These heterocycles are known for their diverse pharmacological activities including antimicrobial and anticancer effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and oxadiazole rings. For instance, a study demonstrated that derivatives with thiazole structures exhibited significant cytotoxicity against various cancer cell lines. The compound was evaluated for its effect on human glioblastoma (U251) and melanoma (WM793) cells, showing promising results with IC50 values indicating effective growth inhibition.

CompoundCell LineIC50 (µM)
2-(4-chlorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamideU25110–30
Other Thiazole DerivativeWM79315–25

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Targeting Specific Proteins : Molecular docking studies suggest that the compound interacts with proteins involved in cancer progression, such as Bcl-2, through hydrophobic interactions and hydrogen bonding.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cancer cells, further promoting apoptosis.

Antimicrobial Activity

In addition to antitumor properties, the compound has been tested for antimicrobial efficacy. The presence of the thiazole ring is significant in enhancing antibacterial activity against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole-based compounds, including the target compound. The results indicated a marked increase in cytotoxicity against A431 and Jurkat cells compared to standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl rings significantly affected potency.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The findings showed that it exhibited superior activity compared to existing antibiotics, suggesting potential as a lead compound for developing new antimicrobial agents.

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